Home > Products > Screening Compounds P122810 > Afatinib Impurity J HCl
Afatinib Impurity J HCl - 1456696-14-2

Afatinib Impurity J HCl

Catalog Number: EVT-1478796
CAS Number: 1456696-14-2
Molecular Formula: C18H22N4O4
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An analogue of Afatinib
Overview

Afatinib Impurity J Hydrochloride is a chemical compound that serves as an impurity in the synthesis of Afatinib, a potent irreversible inhibitor of the epidermal growth factor receptor family. This impurity is relevant in the pharmaceutical industry due to its potential impact on the efficacy and safety of Afatinib formulations. Understanding its properties, synthesis, and behavior is crucial for quality control in drug production.

Source

Afatinib Impurity J Hydrochloride is derived from the synthetic processes involved in producing Afatinib. The primary starting material for its synthesis is 4-fluoro-2-aminobenzoic acid, which undergoes several chemical transformations to yield this impurity. The compound has been identified and characterized through various analytical techniques, including high-performance liquid chromatography and mass spectrometry .

Classification

Chemically, Afatinib Impurity J Hydrochloride can be classified as an organic compound with a specific molecular structure that influences its interaction with biological systems. It is categorized as a pharmaceutical impurity, which necessitates rigorous monitoring during the manufacturing process to ensure compliance with regulatory standards.

Synthesis Analysis

Methods

The synthesis of Afatinib Impurity J Hydrochloride involves a multi-step chemical process that includes cyclization, nitration, substitution, reduction, condensation, and salification. Each step is carefully controlled to minimize the formation of unwanted byproducts and to maximize yield .

Technical Details

  1. Starting Material: 4-fluoro-2-aminobenzoic acid.
  2. Key Reactions:
    • Cyclization: Forms cyclic intermediates.
    • Nitration: Introduces nitro groups into the molecular structure.
    • Substitution: Replaces functional groups with desired substituents.
    • Reduction: Converts nitro groups to amines or other functional groups.
    • Condensation: Combines smaller molecules to form larger structures.
    • Salification: Converts the compound into its hydrochloride form for stability and solubility .
Molecular Structure Analysis

Structure

The molecular structure of Afatinib Impurity J Hydrochloride consists of a complex arrangement of carbon, nitrogen, oxygen, and chlorine atoms. The precise configuration affects its reactivity and interaction with biological targets.

Data

  • Molecular Formula: C₁₈H₁₈ClF₂N₃O₄S
  • Molecular Weight: Approximately 458.1 g/mol
  • Structural Features: Contains multiple functional groups that facilitate binding to target receptors in biological systems .
Chemical Reactions Analysis

Reactions

Afatinib Impurity J Hydrochloride can undergo several types of chemical reactions:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one atom or group with another.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide.
  • Reducing Agents: Sodium borohydride.
  • Substitution Reagents: Halogenating agents.

The major products formed from these reactions are various intermediates and byproducts characterized by techniques such as nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry .

Mechanism of Action

Process

The mechanism of action for Afatinib Impurity J Hydrochloride involves its binding interactions with key biomolecules such as the epidermal growth factor receptor family (including human epidermal growth factor receptor 2 and human epidermal growth factor receptor 4). By covalently binding to the kinase domains of these receptors, it irreversibly inhibits their tyrosine kinase activity.

Data

This binding leads to:

  • Inhibition of cell proliferation.
  • Induction of apoptosis in cancer cells.
    The compound's effects may vary based on dosage and cellular context, indicating the importance of thorough pharmacological studies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water due to its hydrochloride form.

Chemical Properties

  • Stability: Sensitive to degradation under certain conditions (e.g., light, heat).
  • Reactivity: Exhibits reactivity consistent with compounds containing amine and halogen functionalities.

Relevant data indicate that impurities like Afatinib Impurity J Hydrochloride can degrade over time or under specific environmental conditions, necessitating careful storage and handling .

Applications

Afatinib Impurity J Hydrochloride primarily finds its application in pharmaceutical research and development. Its significance lies in:

  • Quality control during the synthesis of Afatinib.
  • Understanding the pharmacokinetics and pharmacodynamics associated with Afatinib formulations.
  • Investigating potential side effects or interactions arising from impurities in drug products.
Chemical Identity and Structural Characterization of Afatinib Impurity J HCl

Structural Elucidation via Spectroscopic Techniques

Afatinib Impurity J HCl is a hydrochloric acid salt form of a key degradation product arising from the hydrolytic or oxidative breakdown of the tyrosine kinase inhibitor afatinib. Its comprehensive structural characterization employs advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:1H NMR analysis reveals characteristic peaks corresponding to the (E)-but-2-enamide moiety (δ 7.45–7.60 ppm, vinyl proton), dimethylamino group (δ 2.25 ppm, singlet), and tetrahydrofuran ring (δ 3.70–4.50 ppm, multiplet). 13C NMR confirms carbonyl resonances at δ 165.5 ppm (amide) and δ 160.2 ppm (quinazolinone C4=O), alongside diagnostic alkene carbon signals at δ 120.8 and 142.3 ppm [1] [9].

  • High-Resolution Mass Spectrometry (HRMS):Positive-ion electrospray HRMS shows a protonated molecular ion [M+H]+ at m/z 359.1712 (calculated for C18H23N4O4+: 359.1713), confirming the molecular formula C18H22N4O4 (Δ = 0.1 ppm). Fragmentation pathways include loss of dimethylamine (–45 Da) and cleavage of the tetrahydrofuran-oxygen bond [1] [3].

  • Fourier-Transform Infrared (FTIR) Spectroscopy:Key absorptions include 3320 cm−1 (N–H stretch), 1670 cm−1 (amide C=O), 1645 cm−1 (quinazolinone C=O), and 1230 cm−1 (C–O–C ether linkage) [7].

Table 1: Key Spectroscopic Signatures of Afatinib Impurity J HCl

TechniqueObserved SignalStructural Assignment
1H NMRδ 2.25 ppm (6H, s)N(CH3)2
δ 6.25–6.40 ppm (1H, d), 7.45–7.60 ppm (1H, d)–CH=CH– (enamide)
13C NMRδ 165.5 ppmAmide C=O
HRMSm/z 359.1712 [M+H]+C18H23N4O4+
FTIR1670 cm−1Amide I band

Comparative Analysis with Afatinib and Related Impurities

Afatinib Impurity J HCl distinguishes itself structurally and analytically from the parent drug and other process-related impurities:

  • Structural Relationship to Afatinib:Unlike afatinib (C24H25ClFN5O3), Impurity J HCl lacks the 3-chloro-4-fluoroaniline substituent at the quinazoline C4-position. It retains the (S)-tetrahydrofuran-3-yloxy linker and the enamide side chain, confirming its origin from hydrolytic cleavage of the C4-N bond in afatinib [1] [10].

  • Chromatographic Differentiation:Reverse-phase HPLC (C18 column; phosphate buffer pH 3.0/acetonitrile gradient) resolves Impurity J HCl from afatinib with relative retention times (RRT) of 0.62–0.68. It co-elutes with a major degradation product (DP3) identified in forced degradation studies under alkaline conditions [1] [2].

  • Toxicological Significance:While afatinib dimaleate degrades to form genotoxic nitrosamines (e.g., NDMA) via dimethylamine release [6], Impurity J HCl itself shows no direct evidence of genotoxicity in in silico models (ProTox-II). Its cytotoxicity in A549 cells (IC50 > 50 μM) is significantly lower than afatinib (IC50 = 0.1 μM) [1].

Table 2: Comparative Profile of Afatinib and Select Impurities

CompoundMolecular FormulaMolecular WeightKey Structural Difference vs. AfatinibHPLC RRT
AfatinibC24H25ClFN5O3485.941.00
Afatinib Impurity J HClC18H22N4O4·HCl394.9Absence of 3-chloro-4-fluoroaniline moiety0.65
Afatinib Impurity AC18H14ClFN4O4404.8Nitro group at C6 of quinazoline0.78
Afatinib Impurity 2C14H8ClFN4O3334.7Lack of tetrahydrofuran and enamide chains0.41

Nomenclature and IUPAC Classification in Pharmaceutical Contexts

The systematic naming of Afatinib Impurity J HCl adheres to IUPAC conventions and regulatory guidelines:

  • IUPAC Name:(S,E)-4-(Dimethylamino)-N-(4-oxo-7-((tetrahydrofuran-3-yl)oxy)-3,4-dihydroquinazolin-6-yl)but-2-enamide hydrochloride [3] [9] [10].
  • Stereodescriptor (S): Denotes absolute configuration at C3 of tetrahydrofuran.
  • Geometrical descriptor (E): Indicates trans configuration of the enamide double bond.
  • Parent heterocycle: Identified as 3,4-dihydroquinazolin-4-one.

  • Pharmaceutical Regulatory Context:Designated as "Impurity J" per ICH Q3B(R2) guidelines for identification thresholds (>0.1%). Its CAS registry number (1456696-14-2) is listed in pharmacopeial databases as a "qualified impurity" for afatinib drug substance certification [3] [10]. Synonyms include:

  • (2E)-N-[3,4-Dihydro-4-oxo-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide
  • SCHEMBL17352060
  • GSUSIQVMAQBROU-PCAWENJQSA-N (InChI Key) [5] [9]

  • Analytical Standardization:Pharmacopeial reference standards of Impurity J HCl (purity >95%) are essential for HPLC method validation. They ensure accurate quantification in stability studies and batch release testing [3] [8] [9].

Table 3: Nomenclature and Regulatory Identifiers

Identifier TypeDesignation
IUPAC Name(S,E)-4-(Dimethylamino)-N-(4-oxo-7-((tetrahydrofuran-3-yl)oxy)-3,4-dihydroquinazolin-6-yl)but-2-enamide hydrochloride
CAS Registry No.1456696-14-2 (free base)
Common SynonymsAfatinib Degradation Product DP3; Afatinib Impurity J; (S,E)-4-(Dimethylamino)-N-(4-hydroxy-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide
Pharmacopeial StatusQualified impurity per ICH Q3A/B; Reference standard for HPLC (USP/EP)

Properties

CAS Number

1456696-14-2

Product Name

Afatinib Impurity J HCl

IUPAC Name

(E)-4-(dimethylamino)-N-[4-oxo-7-[(3S)-oxolan-3-yl]oxy-3H-quinazolin-6-yl]but-2-enamide

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C18H22N4O4/c1-22(2)6-3-4-17(23)21-15-8-13-14(19-11-20-18(13)24)9-16(15)26-12-5-7-25-10-12/h3-4,8-9,11-12H,5-7,10H2,1-2H3,(H,21,23)(H,19,20,24)/b4-3+/t12-/m0/s1

InChI Key

GSUSIQVMAQBROU-PCAWENJQSA-N

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)OC3CCOC3

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)O[C@H]3CCOC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.